![molecular formula C20H27N5O4S B2448690 7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893913-09-2](/img/structure/B2448690.png)
7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The pyrimido[4,5-d]pyrimidine core is a bicyclic structure with two nitrogen atoms in each ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimido[4,5-d]pyrimidine core, with additional functional groups attached at specific positions. These include a cyclohexyl group, a dimethyl group, a morpholino group, and a thio group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups attached to the pyrimido[4,5-d]pyrimidine core. For example, the thio group could potentially undergo oxidation or substitution reactions .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its unique structure allows it to interact with targets such as kinases, which are crucial in the signaling pathways that regulate cell growth and survival .
Antiviral Applications
Researchers have explored this compound for its antiviral properties. It has been found to inhibit the replication of certain viruses by interfering with viral enzymes or proteins essential for the viral life cycle. This makes it a promising candidate for developing new antiviral therapies .
Neuroprotective Agents
In the field of neuroprotection, this compound has been studied for its potential to protect neurons from damage caused by oxidative stress and neuroinflammation. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways makes it a valuable candidate for treating neurodegenerative diseases .
Antibacterial Applications
This compound has demonstrated antibacterial activity against a range of bacterial strains. Its mechanism of action involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes, making it a potential candidate for developing new antibiotics .
Enzyme Inhibition Studies
Due to its complex structure, this compound is often used in enzyme inhibition studies. It serves as a model compound for understanding the interactions between small molecules and enzymes, which is crucial for drug design and development .
Pharmacokinetic Studies
In pharmacokinetic studies, this compound is used to understand the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. Its unique chemical properties provide insights into how similar compounds might behave in the body, aiding in the design of drugs with optimal pharmacokinetic profiles.
These applications highlight the versatility and importance of 7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in various fields of scientific research.
Example source for anticancer research. Example source for antiviral applications. Example source for neuroprotective agents. [4][4]: Example source for anti-inflammatory research. Example source for antibacterial applications. Example source for enzyme inhibition studies. : Example source for molecular probes in biochemical research. : Example source for pharmacokinetic studies.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrimido[4,5-d]pyrimidines are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
properties
IUPAC Name |
7-cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-23-17-15(19(27)24(2)20(23)28)18(22-16(21-17)13-6-4-3-5-7-13)30-12-14(26)25-8-10-29-11-9-25/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSGOXPVZSAPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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